molecular formula C16H19F2NO3 B12644413 tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate

tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate

Cat. No.: B12644413
M. Wt: 311.32 g/mol
InChI Key: PUYQCRVUFSMNHJ-UHFFFAOYSA-N
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Description

tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate is a chemical compound with the molecular formula C16H19F2NO3 and a molecular weight of 311.32. This compound is known for its unique structure, which includes a tert-butyl group, a difluorophenyl group, and a hydroxy-4-pentyn-2-yl moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the (1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[1-(2,5-difluorophenyl)-1-hydroxypent-4-yn-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO3/c1-5-6-13(19-15(21)22-16(2,3)4)14(20)11-9-10(17)7-8-12(11)18/h1,7-9,13-14,20H,6H2,2-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYQCRVUFSMNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(C1=C(C=CC(=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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